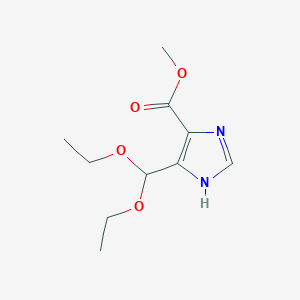

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Vue d'ensemble

Description

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol. It is a pale-yellow to yellow-brown solid that is soluble in organic solvents. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.

Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride. This acid chloride is then reacted with diethoxy methanol under controlled conditions to introduce the diethoxymethyl group.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols.

Substitution Products: Amides, esters, and ethers.

Applications De Recherche Scientifique

Pharmacological Applications

Imidazole derivatives have garnered significant attention in medicinal chemistry due to their biological activities. Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is particularly noteworthy for its potential as:

- Antitumor Agents : Research indicates that imidazole derivatives can exhibit antitumor activity. For instance, compounds structurally related to imidazoles have been shown to inhibit tumor cell growth effectively. In vitro studies have demonstrated that certain imidazole derivatives can significantly reduce cell viability in various human cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity : Imidazole compounds are also recognized for their antimicrobial properties. They have been utilized in the development of antifungal and antibacterial agents. The ability of these compounds to disrupt microbial cell membranes contributes to their efficacy against resistant strains .

- Central Nervous System Effects : Some studies suggest that imidazole derivatives may influence neurotransmitter systems, which could lead to applications in treating neurological disorders. For example, they have been investigated for their role in modulating histamine signaling pathways and as potential tau aggregation inhibitors relevant to Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. The following synthesis pathway highlights key steps:

- Formation of Imidazole Ring : The initial step involves the cyclization of appropriate precursors to form the imidazole ring.

- Carboxylation : Subsequent carboxylation introduces the carboxylic acid functionality at the 4-position of the imidazole ring.

- Alkylation : The final step involves alkylating the nitrogen atom with diethoxymethyl groups to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material sciences:

- Metal-Organic Frameworks (MOFs) : Imidazole derivatives serve as ligands in the formation of MOFs, which are porous materials used for gas storage, separation processes, and catalysis. The ability of imidazoles to coordinate with metal ions enhances their utility in creating stable frameworks .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve their mechanical properties or introduce specific functionalities such as biocompatibility or enhanced thermal stability.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and related compounds:

Mécanisme D'action

The mechanism by which Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 2,2-diethoxyacetate: Similar structure but different functional groups.

Diethoxymethyl acetate: Similar diethoxymethyl group but different core structure.

Uniqueness: Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts different chemical and biological properties compared to other diethoxymethyl compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 12791929

The imidazole ring in this compound is significant for its ability to interact with various biological targets, which contributes to its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazole ring can exhibit significant activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain imidazole derivatives can inhibit the growth of Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections caused by these organisms .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives against viruses such as HIV. In a study assessing various imidazole compounds, some derivatives exhibited moderate antiviral activity against HIV-1 integrase, with specific compounds showing up to 45% inhibition at concentrations around 100 µM . This suggests that this compound may also possess similar properties worth exploring.

3. Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in medicinal chemistry. Some studies have reported that imidazole-based compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This raises the possibility that this compound could be investigated further for its anticancer effects.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or pathogen survival.

- Receptor Modulation : The presence of the imidazole ring allows for interactions with receptor sites, potentially modulating signaling pathways essential for cell function.

- DNA Interaction : Some imidazole derivatives have shown the ability to intercalate with DNA, which could affect replication and transcription processes in cells.

Case Studies and Research Findings

These findings underscore the potential therapeutic applications of this compound across various fields.

Propriétés

IUPAC Name |

methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJAAHYRVLTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(N=CN1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509996 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85109-99-5 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.